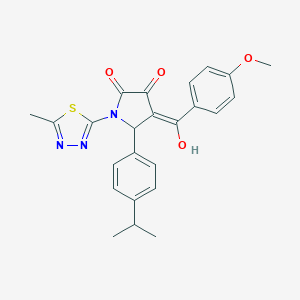![molecular formula C19H22N2O3 B265696 N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide, also known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPA is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. In
Mecanismo De Acción
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide works by binding to specific proteins or enzymes in cells, altering their activity and function. This can lead to changes in cellular processes and can be used to study the effects of specific proteins or enzymes on cellular function.
Biochemical and physiological effects:
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide in lab experiments is its ability to easily penetrate cell membranes and enter cells. This allows researchers to study cellular processes in real-time and can provide valuable insights into cellular function. However, N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are many potential future directions for research on N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide, including the development of new synthetic methods, the study of its potential therapeutic applications, and the exploration of its effects on specific cellular processes. Additionally, new applications for N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide in scientific research may be discovered as our understanding of cellular processes continues to evolve.
Conclusion:
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to easily penetrate cell membranes and enter cells makes it a valuable tool for studying cellular processes. As our understanding of cellular processes continues to evolve, there are many potential future directions for research on N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide, including the development of new synthetic methods and the exploration of its effects on specific cellular processes.
Métodos De Síntesis
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 4-nitrobenzoic acid to form an intermediate compound. This intermediate is then reacted with phenoxyacetic acid to form the final product, N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide. The synthesis method of N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide is particularly useful in these types of studies because it can easily penetrate cell membranes and enter cells, allowing researchers to study cellular processes in real-time.
Propiedades
Nombre del producto |
N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-tert-butyl-4-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-9-11-15(12-10-14)20-17(22)13-24-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
BGFHJQZGDXLKRM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)